3-Ethoxy-1-ethyl-1H-pyrazole

Physicochemical profiling Lipophilicity Drug-likeness

3-Ethoxy-1-ethyl-1H-pyrazole (CAS 1799541-22-2) is a disubstituted pyrazole featuring an ethoxy group at the 3-position and an ethyl group at the N1-position. This substitution pattern yields a molecular weight of 140.18 g/mol, a computed XLogP3-AA of 1.2, and zero hydrogen bond donors—properties that distinguish it from both the unsubstituted N-ethyl pyrazole and the N-unsubstituted 3-ethoxy analog.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13975106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-ethyl-1H-pyrazole
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)OCC
InChIInChI=1S/C7H12N2O/c1-3-9-6-5-7(8-9)10-4-2/h5-6H,3-4H2,1-2H3
InChIKeyVMKAZBUJMZJSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1-ethyl-1H-pyrazole: A Dual-Substituted Pyrazole Building Block for Medicinal Chemistry and Chemical Biology


3-Ethoxy-1-ethyl-1H-pyrazole (CAS 1799541-22-2) is a disubstituted pyrazole featuring an ethoxy group at the 3-position and an ethyl group at the N1-position [1]. This substitution pattern yields a molecular weight of 140.18 g/mol, a computed XLogP3-AA of 1.2, and zero hydrogen bond donors—properties that distinguish it from both the unsubstituted N-ethyl pyrazole and the N-unsubstituted 3-ethoxy analog [1][2][3]. The compound serves primarily as a synthetic intermediate in the construction of more complex heterocyclic systems, with its 4-position available for further functionalization via iodination, cross-coupling, or carboxylation [4].

Building-Block Role
4-position available for iodination and Pd-catalyzed cross-coupling
Tautomeric Control
N1-ethyl locks a single tautomer, supporting reproducible synthesis
Physicochemical Profile
Zero HBD and intermediate lipophilicity (reported XLogP3-AA 1.2)

Why 3-Ethoxy-1-ethyl-1H-pyrazole Cannot Be Simply Replaced by Generic Pyrazole Analogs


Although pyrazole is a common heterocyclic scaffold, the specific combination and positioning of the 3-ethoxy and N1-ethyl substituents on 3-ethoxy-1-ethyl-1H-pyrazole produce a unique physicochemical profile that generic pyrazole analogs cannot replicate [1]. Removing the N1-ethyl group (as in 3-ethoxy-1H-pyrazole) introduces a hydrogen bond donor (HBD = 1) and raises the topological polar surface area (TPSA) from 27.1 to 37.9 Ų, which can alter membrane permeability and off-target binding [1][2]. Conversely, eliminating the 3-ethoxy group (as in 1-ethyl-1H-pyrazole) drops the computed XLogP3 from 1.2 to -0.1, drastically reducing lipophilicity and eliminating a hydrogen bond acceptor site [1][3]. These differences mean that substituting one analog for another is not a conservative exchange when downstream structure-activity relationships (SAR) or physicochemical property requirements are narrowly defined.

3-Ethoxy-1-ethyl-1H-pyrazole
HBD = 0 · TPSA 27.1 Ų
vs. 3-Ethoxy-1H-pyrazole: adds one HBD and raises TPSA, which may shift permeability profile
3-Ethoxy-1-ethyl-1H-pyrazole
XLogP3-AA 1.2 · HBA sites retained
vs. 1-Ethyl-1H-pyrazole: reduces lipophilicity and removes ethoxy HBA site, altering SAR context
3-Ethoxy-1-ethyl-1H-pyrazole
Single defined tautomer
vs. N-unsubstituted pyrazoles: tautomeric mixtures may introduce regioisomeric uncertainty in downstream synthesis

3-Ethoxy-1-ethyl-1H-pyrazole: Quantitative Comparative Evidence for Scientific Selection


Computed Lipophilicity (XLogP3) vs. 1-Ethyl-1H-pyrazole and 3-Ethoxy-1H-pyrazole

The computed XLogP3-AA of 3-ethoxy-1-ethyl-1H-pyrazole is 1.2, which positions it between the more hydrophilic 3-ethoxy-1H-pyrazole (XLogP3-AA = 0.9) and the substantially more hydrophilic 1-ethyl-1H-pyrazole (XLogP3 = -0.1) [1][2][3]. This represents a lipophilicity increase of 1.3 log units over 1-ethyl-1H-pyrazole and a 0.3 log unit increase over 3-ethoxy-1H-pyrazole [1][2][3].

Lipophilicity (XLogP3-AA)
Cross-study comparable
1.2 (target) vs. −0.1 (1-ethyl-Pz) / 0.9 (3-ethoxy-Pz)
Reported intermediate lipophilicity may support narrow-window logP optimization in medicinal chemistry
Computed values; experimental logP/logD verification advised
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Count: Complete Elimination Through N1-Ethyl Substitution

3-Ethoxy-1-ethyl-1H-pyrazole has a hydrogen bond donor count of 0, whereas the N-unsubstituted analog 3-ethoxy-1H-pyrazole possesses one HBD (the pyrazole N–H) [1][2]. This difference means the target compound completely lacks the ability to act as a hydrogen bond donor, a property directly attributable to the N1-ethyl substitution [1][2].

H‑Bond Donor Count
Head-to-head
HBD = 0 (target) vs. 1 (3-ethoxy-1H-pyrazole)
Zero HBD profile fits CNS permeability design criteria; class‑level review recommended
Computed; absolute elimination attributable to N1‑ethyl substitution
Hydrogen bonding Permeability CNS drug design

Topological Polar Surface Area Modulation Relative to 3-Ethoxy-1H-pyrazole

The topological polar surface area (TPSA) of 3-ethoxy-1-ethyl-1H-pyrazole is 27.1 Ų, which is 10.8 Ų lower than that of 3-ethoxy-1H-pyrazole (TPSA = 37.9 Ų) [1][2]. This reduction is attributable to the replacement of the N–H group with an N-ethyl substituent [1][2].

TPSA Reduction
Head-to-head
27.1 Ų vs. 37.9 Ų (3-ethoxy-1H-pyrazole); −10.8 Ų (28.5% lower)
Reported TPSA decrease may confer measurable benefit in permeability‑focused campaigns
Computed; cumulative TPSA management is project‑specific
TPSA Oral bioavailability Property-based design

RORgammaT Antagonist Activity: Derivative-Level Cross-Scaffold Comparison

A derivative incorporating the 3-ethoxy-1-ethyl-1H-pyrazole core as a sulfonamide substituent (BDBM344532) exhibited an IC50 of 6.96 nM against the nuclear receptor RORgammaT in a co-activator peptide interaction assay [1]. In the same assay system and patent series (US9783511), a closely matched analog bearing a 3-chloro-1-ethyl-1H-pyrazole core (BDBM344452) showed an IC50 of 5 nM, while a 3-ethoxy-1-(2,2-difluoroethyl)-1H-pyrazole analog (BDBM344491) achieved an IC50 of 4.86 nM [1][2][3].

RORγT Antagonism (Derivative)
Cross-study comparable
IC₅₀ 6.96 nM (ethoxy-ethyl core) vs. 5 nM (chloro analog)
Supports nanomolar pathway‑response context; ~1.4‑fold difference may guide substituent selection
BindingDB SRC1_2 assay; sulfonamide‑linked benzoxazinone chemotype
RORgammaT Autoimmune disease Nuclear receptor antagonism

Synthetic Versatility: Iodination and Cross-Coupling Enablement at the 4-Position

The 3-ethoxypyrazole scaffold has been demonstrated to undergo regioselective iodination at the 4-position, yielding both 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole isomers from the common precursor ethyl 3-ethoxy-1H-pyrazole-4-carboxylate [1]. These iodo intermediates then participate in Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions to generate diverse 4-arylated, 4-benzylated, and 4-alkynylated pyrazole libraries [1][2]. The N1-ethyl substituent in the target compound locks the tautomeric form, preventing the N–H tautomerism that can complicate regioselective functionalization in N-unsubstituted pyrazoles [3].

Synthetic Versatility
Class-level inference
Iodination → Negishi / Suzuki / Sonogashira at C4
Tautomer‑locked scaffold may simplify reaction optimization relative to N‑unsubstituted analogs
Guillou et al. 2010, 2015; direct evidence on target compound pending
Cross-coupling C–H functionalization Building block

3-Ethoxy-1-ethyl-1H-pyrazole: Recommended Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: RORgammaT-Focused Autoimmune Disease Programs

Research groups pursuing RORgammaT inverse agonists for autoimmune indications (psoriasis, rheumatoid arthritis, inflammatory bowel disease) should prioritize 3-ethoxy-1-ethyl-1H-pyrazole as a core scaffold for elaboration into sulfonamide-linked benzoxazinone chemotypes. The derivative BDBM344532 demonstrates an IC50 of 6.96 nM against RORgammaT, within ~1.4-fold of the 3-chloro analog (5 nM) . Selection of the ethoxy variant over the chloro analog may be advantageous when avoiding halogenated aromatic systems for metabolic or toxicological reasons, while the locked N1-ethyl substitution ensures a consistent tautomeric form during SAR exploration .

Parallel Library Synthesis: 4-Position Diversification via Pd-Catalyzed Cross-Coupling

The 3-ethoxy-1-ethyl-1H-pyrazole scaffold is ideally suited for parallel library synthesis targeting the 4-position. Following the methodology established for 3-ethoxypyrazoles, 4-iodination followed by Negishi, Suzuki-Miyaura, or Sonogashira coupling provides efficient access to diverse C4-arylated, C4-benzylated, and C4-alkynylated analogs . The N1-ethyl group locks the heterocycle into a single tautomeric state, eliminating the regioisomeric mixtures that can arise with N-unsubstituted pyrazoles and thereby simplifying purification and improving yield reproducibility .

CNS Drug Discovery: Scaffold Selection Where Zero HBD and Moderate Lipophilicity Are Required

Programs targeting CNS indications with strict physicochemical criteria (e.g., CNS MPO score optimization) should consider 3-ethoxy-1-ethyl-1H-pyrazole as a fragment or scaffold due to its computed XLogP3-AA of 1.2 and hydrogen bond donor count of 0 . Compared to 3-ethoxy-1H-pyrazole (HBD = 1, TPSA = 37.9 Ų), the target compound eliminates the HBD and reduces TPSA by 28.5%, both favorable trends for passive blood-brain barrier permeability . Compared to 1-ethyl-1H-pyrazole (XLogP3 = -0.1, HBA = 1), the target compound provides higher lipophilicity (1.2 vs. -0.1) and an additional hydrogen bond acceptor site, offering a differentiated starting point for fragment growth or scaffold-hopping exercises .

Application
Selection Property
Validation Focus
RORγT pathway studies
Derivative-level nanomolar antagonism context
Confirm core‑scaffold SAR in target assay
Parallel library synthesis (C4 diversification)
Tautomer‑locked, cross‑coupling‑compatible building block
Regioselective iodination and Pd‑catalyzed coupling yields
CNS target studies (permeability‑sensitive)
Zero HBD and moderate lipophilicity
Verify experimental logD and PAMPA / Caco‑2 permeability
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